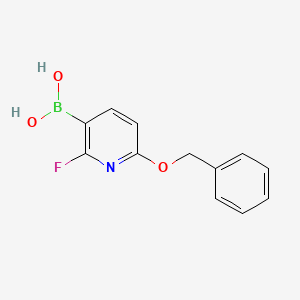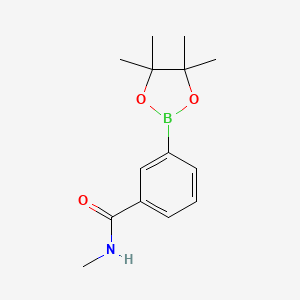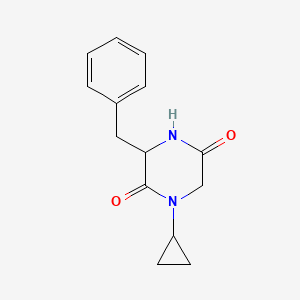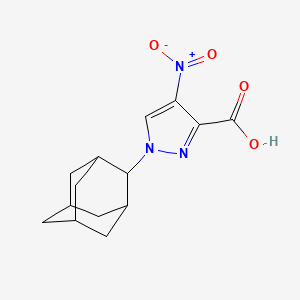
1-(2-adamantyl)-4-nitro-1H-pyrazole-3-carboxylic acid
説明
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Molecular Structure Analysis
Adamantane molecules can be described as the fusion of three cyclohexane rings. The molecule is both rigid and virtually stress-free .
Chemical Reactions Analysis
Adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .
Physical And Chemical Properties Analysis
Adamantane is a white solid with a camphor-like odor. It is the simplest diamondoid. The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .
科学的研究の応用
Synthesis of Functional Adamantane Derivatives
This compound serves as a precursor for synthesizing various functional adamantane derivatives. These derivatives are crucial in developing monomers, thermally stable fuels, and bioactive compounds. The nitro group in the molecule can undergo reduction to an amine, which can then be used to create a wide array of derivatives with potential applications in pharmaceuticals and high-energy materials .
Catalyst Development
The unique structure of adamantane derivatives makes them suitable for use in catalyst development. Their stability and reactivity can be harnessed to facilitate or accelerate chemical reactions, which is essential in industrial processes and synthetic chemistry .
Nanomaterials
Due to their cage-like, diamondoid structure, adamantane derivatives like 1-(2-adamantyl)-4-nitropyrazole-3-carboxylic acid are explored for creating nanomaterials. These materials have applications in electronics, photonics, and as components of advanced composite materials .
Medicinal Chemistry
Adamantane derivatives are known for their biological activity. This particular compound could be investigated for its potential use in drug design and development, especially in targeting specific biological pathways or structures .
Surface Recognition
The compound’s structure allows for specific interactions with other molecules, making it useful in surface recognition applications. This is particularly relevant in sensor technology, where detecting the presence of other substances is crucial .
Drug Delivery Systems
The adamantane moiety can be utilized to enhance the delivery of drugs to specific sites within the body. Its ability to form complexes with other molecules can be exploited in targeted drug delivery, potentially improving the efficacy and safety of therapeutic agents .
Quantum-Chemical Calculations
Researchers use quantum-chemical calculations to investigate the electronic structure of adamantane derivatives. This compound’s structure could provide insights into the mechanisms of chemical and catalytic transformations, aiding in the development of new materials and reactions .
Polymerization Reactions
The compound’s reactive sites make it a candidate for initiating polymerization reactions. This could lead to the creation of new polymers with unique properties, such as increased thermal stability or specific mechanical characteristics .
将来の方向性
特性
IUPAC Name |
1-(2-adamantyl)-4-nitropyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c18-14(19)12-11(17(20)21)6-16(15-12)13-9-2-7-1-8(4-9)5-10(13)3-7/h6-10,13H,1-5H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKAVEXMZMQGBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3N4C=C(C(=N4)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201154347 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-nitro-1-tricyclo[3.3.1.13,7]dec-2-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201154347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1306739-32-1 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-nitro-1-tricyclo[3.3.1.13,7]dec-2-yl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306739-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-nitro-1-tricyclo[3.3.1.13,7]dec-2-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201154347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



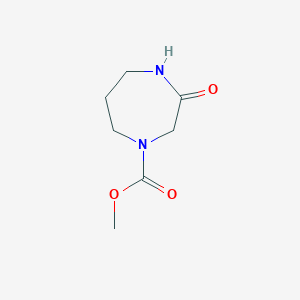
![1-[2-(1H-benzimidazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1440603.png)


![2-(1H-imidazol-1-ylcarbonyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B1440609.png)


